[3H]Pirenzepine - 1147996-37-9

[3H]Pirenzepine

Catalog Number: EVT-10905890
CAS Number: 1147996-37-9
Molecular Formula: C19H21N5O2
Molecular Weight: 357.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[3H]Pirenzepine is a radiolabeled derivative of pirenzepine, a selective antagonist of the M1 muscarinic acetylcholine receptor. This compound is utilized primarily in pharmacological research to study muscarinic receptor binding and function. The tritium label allows for sensitive detection in binding assays, making it a valuable tool in neuroscience and pharmacology.

Source and Classification

[3H]Pirenzepine is synthesized from pirenzepine, which is classified as an antimuscarinic agent. It specifically targets the M1 subtype of muscarinic receptors, which are implicated in various central nervous system functions, including cognition and memory. The compound is sourced from commercial suppliers specializing in radiolabeled compounds for scientific research, such as Revvity .

Synthesis Analysis

Methods and Technical Details

The synthesis of [3H]pirenzepine involves the incorporation of tritium into the pirenzepine molecule. This process typically employs methods such as catalytic hydrogenation or exchange reactions under controlled conditions to ensure high radiochemical purity.

  1. Starting Material: Pirenzepine is the precursor.
  2. Tritiation Process: Tritium gas is introduced in the presence of a catalyst, allowing for the substitution at specific sites on the molecule.
  3. Purification: The final product undergoes purification via chromatographic techniques to isolate [3H]pirenzepine from unreacted materials and by-products.

The purity of synthesized [3H]pirenzepine is critical for its application in binding assays, with typical purities exceeding 98% .

Molecular Structure Analysis

Structure and Data

The molecular structure of [3H]pirenzepine maintains the core structure of pirenzepine with a tritium atom incorporated at a specific position. The chemical formula remains C17H20N2O2, with the addition of one tritium atom (T) replacing a hydrogen atom.

  • Molecular Weight: Approximately 290.36 g/mol (without tritium).
  • Structural Formula: The structure can be represented as follows:
C17H20N2O2+T\text{C}_{17}\text{H}_{20}\text{N}_{2}\text{O}_{2}+\text{T}
Chemical Reactions Analysis

Reactions and Technical Details

[3H]Pirenzepine participates in competitive binding assays where it displaces other ligands from muscarinic receptors. The key reactions involve:

  1. Binding Assays: In these assays, [3H]pirenzepine competes with non-radioactive ligands for binding sites on M1 receptors in brain tissue homogenates.
  2. Displacement Studies: The ability of various compounds to displace [3H]pirenzepine from its binding sites is measured to determine their relative affinities.

The data obtained from these studies are crucial for understanding receptor pharmacology and drug interactions .

Mechanism of Action

Process and Data

The mechanism of action of [3H]pirenzepine involves its selective binding to M1 muscarinic receptors, inhibiting acetylcholine's action at these sites. This blockade can lead to various physiological effects, including modulation of neurotransmitter release and alteration of cognitive processes.

  • Binding Affinity: The dissociation constant (Kd) for [3H]pirenzepine has been reported to be around 0.5 nM, indicating high affinity for the M1 receptor subtype .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Relevant data regarding its stability and handling are critical for ensuring accurate results in experimental settings.

Applications

Scientific Uses

[3H]Pirenzepine is extensively used in scientific research, particularly in studies focused on:

  • Neuroscience Research: Investigating the role of M1 muscarinic receptors in cognitive functions and neurodegenerative diseases.
  • Drug Development: Assessing new compounds targeting muscarinic receptors through competitive binding studies.
  • Pharmacological Profiling: Understanding receptor-ligand interactions that can inform therapeutic strategies for conditions like Alzheimer's disease.

The versatility of [3H]pirenzepine makes it an essential tool in both academic and pharmaceutical research environments .

Historical Development and Theoretical Foundations

Evolution of Muscarinic Receptor Subtype Classification

The classification of muscarinic acetylcholine receptors into distinct subtypes originated from pharmacological studies using plant alkaloids. Initial subtyping relied on differential responses to muscarine (isolated from Amanita muscaria mushrooms) and nicotine, with muscarinic receptors showing greater sensitivity to muscarine [1] [4]. This distinction was later reinforced by antagonist selectivity: atropine potently blocked muscarinic effects, while d-tubocurarine preferentially inhibited nicotinic receptors [1]. Further heterogeneity within muscarinic receptors became evident with synthetic antagonists exhibiting subtype selectivity. Pirenzepine demonstrated high affinity for neuronal receptors (termed M₁), contrasting with methoctramine, which preferentially bound cardiac receptors (M₂) [1] [6]. Molecular cloning confirmed five distinct genes (m₁–m₅), encoding receptor proteins M₁–M₅, resolving pharmacological observations [1] [3]. These subtypes exhibit unique signaling pathways: M₁, M₃, M₅ receptors couple to Gq/₁₁ proteins, activating phospholipase C and increasing intracellular calcium. Conversely, M₂ and M₄ receptors signal via Gi/o proteins, inhibiting adenylate cyclase and reducing cyclic adenosine monophosphate production [3] [4] [8].

Table 1: Key Characteristics of Muscarinic Receptor Subtypes

SubtypePrimary G-Protein CouplingPrimary Tissue/Cellular LocalizationHigh-Affinity Antagonists
M₁Gq/₁₁Cortex, Hippocampus, Striatum, Autonomic gangliaPirenzepine, Telenzepine
M₂Gi/oHeart, Smooth muscle, Presynaptic terminalsMethoctramine, AF-DX 384
M₃Gq/₁₁Exocrine glands, Smooth muscle, Vascular endotheliumDarifenacin, 4-DAMP
M₄Gi/oStriatum, Cortex, Presynaptic terminalsTropicamide, Himbacine
M₅Gq/₁₁Substantia nigra, Endothelial cellsNot well characterized

Discovery and Early Characterization of [3H]Pirenzepine as a Radioligand

The development of [³H]Pirenzepine ([³H]PZ) stemmed directly from the need to map and quantify M₁ muscarinic receptors pharmacologically defined by pirenzepine's high affinity. Early autoradiographic studies in the 1980s demonstrated that [³H]Pirenzepine exhibited distinct regional binding in rat brain, labeling areas like the cerebral cortex, hippocampus, and striatum but not the cerebellum or brainstem nuclei [2] [5]. This distribution contrasted with non-selective radioligands like [³H]Quinuclidinyl Benzilate ([³H]QNB), confirming receptor heterogeneity [10]. Binding assays established [³H]Pirenzepine's high affinity for its target sites, with dissociation constant (Kd) values typically in the low nanomolar range (e.g., 4–10 nM) [2] [7] [10]. Crucially, saturation binding experiments in tissues like rabbit peripheral lung demonstrated that [³H]Pirenzepine labeled approximately 70–80% of the total muscarinic sites identified by [³H]QNB, aligning with the proportion attributed to the M₁ subtype pharmacologically [10].

Definitive validation of [³H]Pirenzepine's selectivity for the M₁ receptor emerged from studies using muscarinic receptor knockout mice. Autoradiography revealed near-complete absence of [³H]Pirenzepine binding in cortical and hippocampal sections from M₁ knockout mice, while binding persisted in M₂ and M₄ knockouts. This confirmed that the vast majority of [³H]Pirenzepine binding sites represent M₁ receptors [2] [5]. Interestingly, the binding characteristics of [³H]Pirenzepine are sensitive to divalent cations. Zinc (Zn²⁺) reduces total binding, while magnesium (Mg²⁺) reduces the affinity of acetylcholine for displacing [³H]Pirenzepine, suggesting cation-dependent modulation of the M₁ receptor's orthosteric site conformation [5].

Table 2: Key Validation Findings for [3H]Pirenzepine Selectivity

Experimental ApproachKey FindingImplicationReference Source
Regional Brain Autoradiography (Rat)Labeled cortex, hippocampus, striatum; not cerebellum or brainstemMatched distribution of pharmacologically defined M₁ sites [2] [5]
Saturation Binding (Rabbit Lung)Kd ~4.5 nM; labeled ~78% of [³H]QNB sitesHigh affinity for predominant M₁-like population [10]
Knockout Mouse AutoradiographyAbsence of binding in M₁⁻/⁻ cortex; no change in M₂⁻/⁻ or M₄⁻/⁻Specificity for molecularly defined M₁ receptor [2] [5]
Cation EffectsZn²⁺ reduces total binding; Mg²⁺ reduces ACh affinityAltered receptor conformation/ligand interaction [5]

Pharmacological Rationale for M1 Receptor Targeting

The M₁ muscarinic receptor subtype is a compelling therapeutic target due to its dense expression in key brain regions mediating cognition—the cerebral cortex, hippocampus, and striatum—and its role in neuronal excitability and synaptic plasticity [1] [3] [6]. Postsynaptically on pyramidal neurons, M₁ activation enhances excitability by closing potassium channels (e.g., M-current) and potentiating N-methyl-D-aspartate receptor currents, mechanisms critical for learning and memory [3] [6] [9]. Consequently, M₁ agonists or positive allosteric modulators were postulated to counteract cognitive deficits in disorders like Alzheimer disease, where cholinergic neurons in the basal forebrain degenerate, leading to cortical M₁ dysfunction [3] [5].

The antipsychotic potential of M₁ activation gained traction with the clinical observation that xanomeline, a mixed M₁/M₄-preferring agonist, reduced positive and negative symptoms and cognitive deficits in patients with schizophrenia [3] [5]. Preclinical evidence suggests these antipsychotic effects involve M₁-mediated modulation of dopaminergic transmission, particularly in the prefrontal cortex and striatum [5]. Post-mortem studies further identified a subgroup termed "Muscarinic Receptor Deficit Schizophrenia" characterized by a profound and specific loss of cortical [³H]Pirenzepine binding sites (indicating M₁ receptor loss) and altered M₁-mediated signaling [5]. This subgroup potentially represents a distinct etiological pathway amenable to M₁-targeted therapies. The advent of highly selective M₁ positive allosteric modulators like Benzyl Quinolone Carboxylic Acid further refined this rationale. Benzyl Quinolone Carboxylic Acid's ability to enhance acetylcholine affinity at the M₁ receptor, demonstrated using [³H]N-methylscopolamine displacement assays in human cortical membranes, provides a mechanism to amplify endogenous cholinergic signaling specifically at compromised M₁ synapses [3] [5]. This approach aims to achieve therapeutic effects while minimizing adverse events associated with broad activation of other muscarinic subtypes (e.g., M₂: bradycardia; M₃: salivation, gastrointestinal distress) [3] [4] [8].

Properties

CAS Number

1147996-37-9

Product Name

[3H]Pirenzepine

IUPAC Name

11-[2-[4-(tritritiomethyl)piperazin-1-yl]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one

Molecular Formula

C19H21N5O2

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C19H21N5O2/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24/h2-8H,9-13H2,1H3,(H,21,26)/i1T3

InChI Key

RMHMFHUVIITRHF-RLXJOQACSA-N

Canonical SMILES

CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4

Isomeric SMILES

[3H]C([3H])([3H])N1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.